Phenyltri-m-tolylsilane

Monomer purification Thermal processing Crystallinity

Phenyltri-m-tolylsilane is the strategic monomer for synthesizing polysilanes and poly(diarylsilmethylene)s requiring orientation-independent carrier trap depth. Unlike phenyl or p-tolyl analogs, m-tolyl steric hindrance uniquely prevents chain-orientation-induced shifts in hole-release temperature, ensuring consistent electronic performance across device fabrication conditions. Its three selectively cleavable m-tolyl-Si bonds enable regioselective stepwise synthesis inaccessible with homoleptic tetraarylsilanes. Ideal for organic photovoltaics, electrophotographic photoreceptors, melt-processable Si-based thermoplastics (Tm reduced by 20–40 °C vs. diphenyl analogs), and conformational dynamics studies. Order today.

Molecular Formula C27H26Si
Molecular Weight 378.6 g/mol
Cat. No. B11957174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyltri-m-tolylsilane
Molecular FormulaC27H26Si
Molecular Weight378.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C
InChIInChI=1S/C27H26Si/c1-21-10-7-15-25(18-21)28(24-13-5-4-6-14-24,26-16-8-11-22(2)19-26)27-17-9-12-23(3)20-27/h4-20H,1-3H3
InChIKeyKOFCRNNYNLKEOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyltri-m-tolylsilane Procurement Guide: A Class Overview of Mixed Aryl Tetraorganosilanes


Phenyltri-m-tolylsilane (CAS 18870-38-7, C27H26Si, MW 378.58 g/mol) is a mixed aryl-substituted tetraorganosilane featuring one phenyl group and three meta-tolyl (3-methylphenyl) groups bonded to a central silicon atom . As a member of the arylsilane family, it serves as a monomer and intermediate for synthesizing polysilanes, poly(diarylsilmethylene)s, and other silicon-containing polymers with tunable optical, electronic, and thermal properties [1]. The meta-substitution pattern on the aryl rings imparts distinct steric and electronic characteristics compared to its ortho-tolyl, para-tolyl, and unsubstituted phenyl analogs, directly influencing polymer morphology, charge transport behavior, and thermal stability in derived materials [2].

Why Phenyltri-m-tolylsilane Cannot Be Generically Interchanged with Other Arylsilane Monomers


Arylsilane monomers differing only in aryl substitution pattern (phenyl vs. o-/m-/p-tolyl) produce polymers with substantially divergent thermal, mechanical, and charge-transport properties. In poly(diarylsilmethylene)s, replacing diphenyl substitution with tolyl groups reduces the melting temperature by 20–40 °C and introduces pronounced oxidative instability in air due to the sensitivity of tolyl methyl groups to radical oxidation [1]. In polysilanes, the carrier trap release behavior is substituent-dependent: m-tolyl-substituted polysilanes uniquely resist orientation-induced shifts in hole-release peak temperatures because of strong steric hindrance, a behavior not observed with phenyl or p-tolyl analogs [2]. These material-level performance gaps mean that seemingly interchangeable monomers yield polymers with different processing windows (Tm, Tg), different ambient stability profiles, and different charge-trapping characteristics—any one of which can disqualify a candidate for a given device or application.

Quantitative Differentiation Evidence for Phenyltri-m-tolylsilane vs. Phenyltri-p-tolylsilane, Phenyltri-o-tolylsilane, and Tetraphenylsilane


Melting Point and Processing Window: Phenyltri-m-tolylsilane vs. Tetraphenylsilane

Phenyltri-m-tolylsilane exhibits a melting point of 128–129 °C , which is approximately 107–111 °C lower than that of tetraphenylsilane (mp 236–238 °C) . This substantially lower melting temperature enables melt-processing or solvent-free handling under milder thermal conditions, while still retaining a crystalline solid state at ambient temperature that facilitates purification by recrystallization. The large melting-point depression arises from the disruption of molecular symmetry by the mixed phenyl/meta-tolyl substitution pattern relative to the highly symmetric tetraphenylsilane.

Monomer purification Thermal processing Crystallinity Physical property screening

Charge Carrier Trap Depth: m-Tolyl-Substituted Polysilanes vs. Phenyl and p-Tolyl Analogs

In thermally stimulated current (TSC) measurements on polysilane films bearing different aromatic substituents, the orientation of polymer main chains shifts the hole-release peak temperatures to higher values for phenyl- and p-tolyl-substituted polysilanes, but not for m-tolyl-substituted polysilanes [1]. All substituents share two principal hole-release regimes (215–219 K and 226–234 K), yet the m-tolyl variant uniquely resists the orientation-induced peak-temperature increase. This is attributed to the strong steric hindrance of the meta-methyl group, which locks the aromatic substituent conformation and prevents the π-π stacking reorganization responsible for deeper carrier trapping in oriented films.

Charge transport Carrier trapping Polysilane films Organic electronics

Oxidative Thermal Stability in Air: Tolyl- vs. Phenyl-Substituted Poly(diarylsilmethylene)s

In thermogravimetric-differential thermal analysis (TG-DTA) of poly(diarylsilmethylene)s, poly(diphenylsilmethylene) (PDPSM) remains almost unchanged in weight up to approximately 400 °C in air and undergoes two-step weight loss between ~400 and 700 °C. In contrast, polymers with tolyl substituents (including m-tolyl and p-tolyl) are significantly less stable in air: they exhibit a weight gain accompanied by a violent exothermic reaction in the early stage of thermal decomposition and are described as 'highly thermally unstable in air compared with PDPSM' [1]. The thermal instability is attributed to the high sensitivity of the tolyl methyl groups toward radical-initiated oxidative decomposition. Under nitrogen atmosphere, however, the thermostability of tolyl-substituted polymers is comparable to that of PDPSM.

Thermal stability Oxidative degradation Polymer degradation TGA-DTA

Regioselective Reactivity in Si–Aryl Bond Cleavage: p-Tolyl vs. Phenyl Group Lability

In controlled reactions of aryl-substituted oligosilanes with HBr, p-tolyl groups are cleaved from silicon significantly faster than phenyl groups. Specifically, 1,3-bis(p-tolyl)hexaphenyltrisilane reacts with HBr to give 1,3-dibromohexaphenyltrisilane with selective removal of the p-tolyl substituents while leaving all phenyl groups intact [1]. This regioselectivity provides a direct synthetic handle: in mixed aryl silanes, the tolyl-Si bond is the thermodynamically and kinetically preferred site for halogenative cleavage. By extension, phenyltri-m-tolylsilane offers three reactive m-tolyl leaving groups versus one relatively inert phenyl group, enabling stepwise or selective derivatization strategies not possible with tetraphenylsilane (all phenyl) or tri-p-tolylsilane (all tolyl).

Regioselective cleavage Si–C bond reactivity Halogenation Synthetic intermediate

Polymer Melting Temperature Depression: Tolyl vs. Phenyl Substituents in Poly(diarylsilmethylene)s

Differential scanning calorimetry (DSC) measurements on poly(diarylsilmethylene)s reveal that poly(diphenylsilmethylene) (PDPSM) exhibits a melting temperature (Tm) of approximately 350 °C, whereas polymers bearing tolyl substituents (m-tolyl or p-tolyl) melt at significantly lower temperatures, in the range of 310–330 °C [1]. This 20–40 °C depression in Tm for the tolyl-substituted polymers is attributable to the methyl group on the aryl ring disrupting interchain packing and reducing crystallinity. For a researcher selecting between phenyltri-m-tolylsilane and tetraphenylsilane-derived disilacyclobutane monomers for ring-opening polymerization, the choice directly dictates whether the resulting polymer will have a melt-processing window near 350 °C or 310–330 °C.

Polymer melting point DSC Thermal transitions Poly(diarylsilmethylene)

High-Value Application Scenarios for Phenyltri-m-tolylsilane Based on Quantitative Differentiation Evidence


Monomer for Charge-Transport Polymers Requiring Orientation-Insensitive Carrier Trapping

In organic electronic devices such as electrophotographic photoreceptors or organic photovoltaics where polysilane charge-transport layers are subjected to mechanical orientation during film casting or stretching, m-tolyl-substituted polysilanes uniquely maintain their carrier trap depth regardless of chain orientation [4]. This is in direct contrast to phenyl- and p-tolyl-substituted polysilanes, whose hole-release peak temperatures shift upon orientation. Researchers developing orientation-tolerant charge-transport materials should select phenyltri-m-tolylsilane as the monomer of choice for consistent electronic performance across device fabrication conditions.

Synthesis of Regioselectively Derivatizable Mixed Aryl Silane Intermediates

The differential reactivity of tolyl-Si versus phenyl-Si bonds toward halogenative cleavage [4] makes phenyltri-m-tolylsilane a strategic scaffold for stepwise synthesis. The three m-tolyl groups serve as selectively removable protecting/directing groups, while the single phenyl group remains as a stable spectroscopic handle or anchor point. This regioselectivity enables synthetic routes (e.g., sequential halogenation–cross-coupling sequences) that are not accessible with homoleptic tetraarylsilanes, positioning phenyltri-m-tolylsilane as a preferred building block for complex organosilicon architectures, arylsilane-based linker libraries for solid-phase synthesis, or precursors to asymmetric silicon-containing small molecules.

Ring-Opening Polymerization to Lower-Melting Poly(diarylsilmethylene) Thermoplastics

Poly(diarylsilmethylene)s derived from tolyl-substituted 1,3-disilacyclobutane monomers exhibit melting temperatures 20–40 °C lower than their diphenyl counterparts (310–330 °C vs. ~350 °C) [4]. For applications requiring melt-processable silicon-based thermoplastics—such as high-temperature-resistant coatings, ceramic precursors processed via melt-spinning, or matrix resins for composite fabrication—phenyltri-m-tolylsilane-derived monomers offer a critical processing advantage. Procurement of this monomer directly enables polymer melting points within a range amenable to conventional thermoplastic processing equipment, avoiding the near-decomposition temperatures required for tetraphenylsilane-derived polymers.

Model Compound for Steric Hindrance Studies in Arylsilane Conformational Analysis

The meta-tolyl group's strong steric hindrance, evidenced by its unique resistance to orientation-induced structural reorganization in polysilanes—a property not shared by phenyl or p-tolyl substituents [4]—makes phenyltri-m-tolylsilane an informative model compound for fundamental studies of aryl-silicon conformational dynamics. Solid-state NMR, X-ray diffraction, and computational conformational analysis using this compound can isolate the contribution of meta-methyl steric effects to molecular packing, Si–C bond rotational barriers, and non-covalent intermolecular interactions (edge-to-face, π–π stacking, CH₃···π interactions).

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